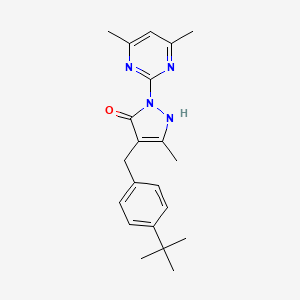![molecular formula C22H21N5O2 B11030268 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B11030268.png)
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phthalazinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole nucleus . The piperidine ring can be introduced through alkylation reactions, often using alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A compound with a similar benzimidazole structure, used as an antihistamine.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with potential pharmacological activities.
Uniqueness
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a phthalazinone core. This unique structure contributes to its diverse range of potential biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C22H21N5O2/c28-20(14-27-22(29)17-6-2-1-5-16(17)13-23-27)26-11-9-15(10-12-26)21-24-18-7-3-4-8-19(18)25-21/h1-8,13,15H,9-12,14H2,(H,24,25) |
InChI Key |
HIQGFQVEUHIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide](/img/structure/B11030188.png)
![2-[(4-methylphenyl)amino]-6-oxo-N-[2-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11030198.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B11030200.png)
![4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030207.png)
![N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11030218.png)
![3-(3-chlorophenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030220.png)
![7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11030226.png)
![2-{[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B11030232.png)
methanethione](/img/structure/B11030240.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11030241.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11030243.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11030249.png)
![Propan-2-yl 2-[(2-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11030253.png)
